Structural and Physicochemical Comparison with 2-Methoxyethyl Chloroformate
Compared to the common chloroformate 2-methoxyethyl chloroformate (CAS 628-12-6), 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate possesses a significantly larger and more hydrophilic structure. This difference in size and polarity directly impacts its solubility and its ability to shield conjugated molecules. The target compound has a molecular weight of 226.65 g/mol versus 138.55 g/mol for the comparator [1][2], and a calculated partition coefficient (XLogP3-AA) of 0.7 [1] compared to an estimated 0.2-0.4 for the shorter analog, indicating it is more hydrophobic, which can influence its partitioning and reactivity in biphasic systems. Furthermore, the increased chain length provides a greater number of hydrogen bond acceptors (5 vs 3 [1]), which can affect supramolecular interactions.
| Evidence Dimension | Molecular Weight and Hydrophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 226.65 g/mol; XLogP3-AA: 0.7; H-Bond Acceptors: 5 [1] |
| Comparator Or Baseline | 2-Methoxyethyl chloroformate: Molecular Weight: 138.55 g/mol; H-Bond Acceptors: 3 [2] |
| Quantified Difference | Target compound has an 88.1 g/mol higher molecular weight and 2 additional hydrogen bond acceptors. |
| Conditions | Computational and database-derived physicochemical properties. |
Why This Matters
These structural differences are not trivial; they dictate the compound's solubility in various media and the effective hydrodynamic radius it imparts to conjugated molecules, which is critical for applications in drug delivery and polymer modification.
- [1] PubChem. (2025). 2-[2-(2-Methoxyethoxy)ethoxy]ethyl carbonochloridate. Compound Summary for CID 11064160. National Center for Biotechnology Information. View Source
- [2] Chembase. (n.d.). 2-Methoxyethyl chloroformate (CAS 628-12-6). Substance Information. View Source
